Structurally Novel Substitution Pattern Distinguished from All Published Antiviral Isothiazolecarbonitrile Leads
The target compound's substitution pattern (3-Cl, 5-(3-nitrophenyl)) is structurally distinct from every compound in the published antiviral 4-isothiazolecarbonitrile SAR series. The established pharmacophore for antipoliovirus activity requires a short thioalkyl chain at the 3-position, a cyano or methylester at C-4, and an unsubstituted phenyl at C-5 [1]. CAS 647016-63-5 replaces the 3-thioalkyl with chloro and introduces a meta-nitro substituent on the 5-phenyl ring—two features simultaneously absent from all characterized active analogs. The lead compound IS-2 (3-methylthio-5-phenyl-4-isothiazolecarbonitrile) and the broad-spectrum analog IS-50 (3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile) both retain the 3-methylthio group essential for antiviral activity [1]. The target compound, lacking this moiety, falls outside the established activity-conferring SAR space, suggesting it may engage entirely different biological targets or exhibit a distinct selectivity profile. In a kinase inhibitor patent context, isothiazole derivatives bearing substituted phenyl groups at the 5-position with 4-cyano and 3-halo substitution are explicitly claimed as preferred MEK/ERK inhibitors [2], a target space orthogonal to the antiviral applications of IS-2 and IS-50.
| Evidence Dimension | Structural pharmacophore alignment with published antiviral SAR |
|---|---|
| Target Compound Data | 3-Cl, 5-(3-nitrophenyl), 4-CN — no thioalkyl at C-3; meta-nitro on 5-phenyl |
| Comparator Or Baseline | IS-2: 3-SCH₃, 5-phenyl (unsubstituted), 4-CN; IS-50: 3-SCH₃, 5-(4-OBn-phenyl), 4-CN |
| Quantified Difference | Two simultaneous pharmacophore deviations (3-position: Cl vs. SCH₃; 5-phenyl: meta-NO₂ vs. H or para-OBn). No antiviral activity data available for target compound. |
| Conditions | Comparative structural analysis against published SAR from Cutrì et al. (1998) and Garozzo et al. (2000) covering polio 1, Echo 9, Coxsackie B1, rhinoviruses, and measles virus assays |
Why This Matters
Procurement for antiviral screening programs should recognize that this compound is outside the known antiviral pharmacophore and likely addresses different target space (e.g., kinase inhibition), preventing wasted screening resources on an incorrect therapeutic hypothesis.
- [1] Cutrì CCC, Garozzo A, Siracusa MA, Castro A, Tempera G, Sarva MC, Guerrera F. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry, 1998, 6(12): 2271–2280. DOI: 10.1016/s0968-0896(98)80007-2. View Source
- [2] Zhang W, Ricketts W, An H, Hong Z. Heterocyclic compounds and uses thereof. United States Patent Application US20040039037 A1. Filed June 4, 2003. Published February 26, 2004. Particularly preferred: isothiazole derivatives with V=CN, Y=halogen, R₂=substituted phenyl as MEK/ERK kinase inhibitors. View Source
